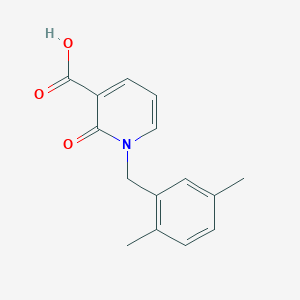
1-(2,5-Dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Vue d'ensemble
Description
1-(2,5-Dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2,5-Dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its cytotoxic effects, anti-inflammatory properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a dihydropyridine ring and various substituents that enhance its biological interactions. Its molecular formula is with a molecular weight of approximately 273.29 g/mol. The presence of the carboxylic acid functional group is crucial for its biological activity.
Cytotoxicity
Recent studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. For instance, in vitro assays have shown that this compound exhibits significant inhibitory effects on the HCT-15 colon cancer cell line with an IC50 value around 9.24 µM .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 9.24 ± 0.9 | HCT-15 |
| Compound 3a | 7.94 ± 1.6 | HCT-15 |
| Compound 3b | 9.24 ± 0.9 | HCT-15 |
These results indicate moderate cytotoxicity and suggest that further optimization could enhance its effectiveness as an antineoplastic agent.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties. The mechanism appears to involve modulation of specific enzyme activities or receptor interactions that are pivotal in inflammatory pathways. This potential makes it a candidate for treating conditions characterized by inflammation.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways associated with pain and inflammation.
- Induction of Apoptosis : Studies suggest that compounds similar to this one can induce apoptosis in cancer cells, potentially through pathways involving PARP-1 protein interactions .
Case Studies
In a series of experiments designed to evaluate the cytotoxicity and mechanism of action, researchers synthesized a variety of dihydropyridine derivatives and tested their effects on different cancer cell lines. The results indicated that structural modifications significantly impacted their biological activity:
- Compound Variants : Variants with different substituents showed varying levels of cytotoxicity and selectivity towards tumor cells versus normal cells.
- Flow Cytometry Analysis : This technique was employed to assess apoptosis induction, revealing that certain derivatives induced higher rates of programmed cell death compared to controls .
Propriétés
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-5-6-11(2)12(8-10)9-16-7-3-4-13(14(16)17)15(18)19/h3-8H,9H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAZHEJKFCIYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















